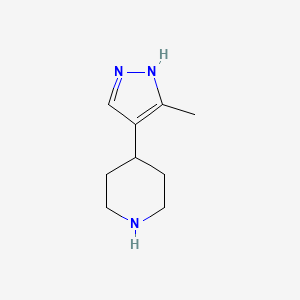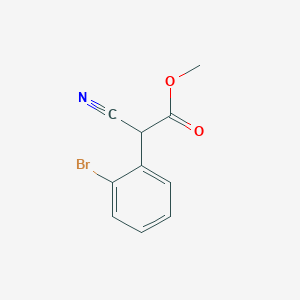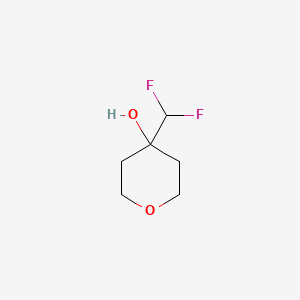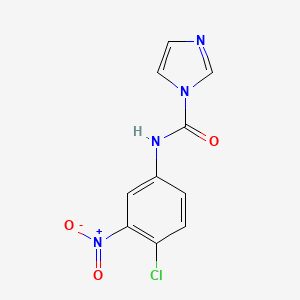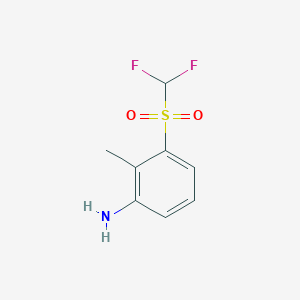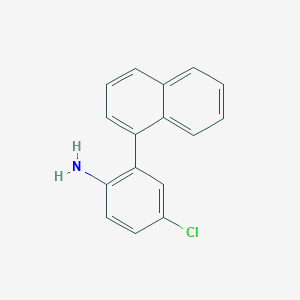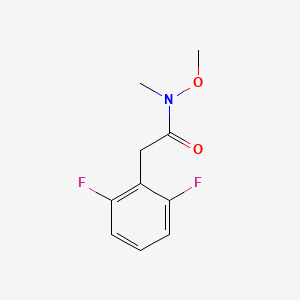
3-Methyl-5-(2-methylphenyl)aniline
Overview
Description
Synthesis Analysis
The synthesis of anilines, the family to which 3-Methyl-5-(2-methylphenyl)aniline belongs, involves various methods. These include direct nucleophilic substitution, nucleophilic substitution through aryne intermediates, nitroarene reduction, and reactions of secondary amines .Molecular Structure Analysis
The molecular formula of this compound is C14H15N. The molecular weight is 197.28 g/mol .Chemical Reactions Analysis
The chemical reactions of anilines involve various methods such as palladium-catalyzed amination, reactions of secondary amines, reactions of primary amines, and reactions of ammonia equivalents .Physical And Chemical Properties Analysis
This compound is sparingly soluble in water but soluble in organic solvents such as ethanol, acetone, and chloroform. It is a white to pale yellow crystalline solid.Scientific Research Applications
Synthesis of New Chemical Compounds
Research has explored the synthesis of various new compounds derived from aniline derivatives, which include 3-Methyl-5-(2-methylphenyl)aniline. For instance, pyrazoline compounds have been synthesized from azo-benzaldehyde, where diazotization and coupling reactions involve derivatives of aniline, leading to the formation of new chalcones and pyrazolines. These compounds are characterized using spectral techniques like FT-IR, NMR, and DEPT-135 spectra, indicating their potential applications in material science and pharmaceuticals (Hussein, 2014).
Electroluminescence and Photophysics
Aniline derivatives have been used to produce luminescent platinum complexes with applications in electroluminescence. These complexes exhibit significant emission in the ambient temperature, covering a wide spectrum from blue to red. Their high quantum yields and structured emission spectra suggest their potential use in organic light-emitting diode (OLED) devices, demonstrating excellent performance and efficiency (Vezzu et al., 2010).
Copolymer Synthesis
The chemical polymerization of aniline with 3-methyl thiophene using new oxidants has led to the synthesis of aniline-co-3-methyl thiophene copolymers. These copolymers have been characterized for their properties like conductivity and thermal stability, indicating their significant applications in the field of conductive polymers and materials science (Şenkul et al., 2012).
Catalytic Applications
Aniline derivatives have been involved in the synthesis of pharmaceutical intermediates through optimized processes, indicating their role in the pharmaceutical industry. The efficient synthesis of key intermediates for narcotic analgesics showcases the catalytic application of these compounds in producing medically significant molecules (Kiricojevic et al., 2002).
Safety and Hazards
Anilines, in general, are considered hazardous. They are toxic if swallowed, in contact with skin, or if inhaled . They may cause damage to organs through prolonged or repeated exposure . Specific safety and hazard information for 3-Methyl-5-(2-methylphenyl)aniline is not available in the search results.
Properties
IUPAC Name |
3-methyl-5-(2-methylphenyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N/c1-10-7-12(9-13(15)8-10)14-6-4-3-5-11(14)2/h3-9H,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQODTHQBXWUTIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=CC(=C2)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


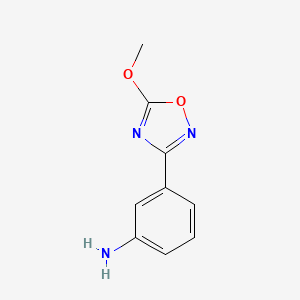
![2-cyclohexyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-amine](/img/structure/B1457487.png)
![7'-Chloro-1',2'-dihydrospiro[cyclopentane-1,3'-indole]](/img/structure/B1457489.png)
